molecular formula C10H9ClO2 B3386137 Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 701914-00-3

Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B3386137
CAS RN: 701914-00-3
M. Wt: 196.63 g/mol
InChI Key: FXRZNBPQNVOJTP-JGVFFNPUSA-N
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Description

Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with a molecular formula of C10H9ClO2 . It is a derivative of cyclopropane carboxylic acid, where a chlorine atom is substituted at the 2nd position of the phenyl group .


Synthesis Analysis

The synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids has been reported in the literature . The synthesis was based on structural determinants grasped by analyzing a group of synthetic pentapeptides known to efficiently bind OASS-A from Haemophilus influenzae .


Molecular Structure Analysis

The molecular structure of Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid can be analyzed using various computational methods . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Cyclopropane synthesis involves various reactions including the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . Trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates undergo ring-opening rearrangement and the Nef reaction in the presence of BF3·OEt2 to give aroylmethylidene malonates .

Future Directions

The future directions for research on Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid could involve further exploration of its potential as an inhibitor of O-acetylserine sulfhydrylase . This could represent a novel strategy to overcome bacterial resistance to antibiotics . Additionally, further studies could investigate its physical and chemical properties, safety and hazards, and potential applications in various fields.

properties

IUPAC Name

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZNBPQNVOJTP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

CAS RN

701914-00-3
Record name rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
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Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
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Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
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Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

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